N-Acetyl-5-Bromo-3-Hydroxyindole
Description
Significance of the Indole (B1671886) Nucleus in Medicinal Chemistry and Natural Products
The indole framework is a recurring motif in a vast array of biologically active molecules, ranging from essential amino acids to complex alkaloids. This prevalence underscores its evolutionary selection as a versatile scaffold for molecular recognition and interaction with biological targets.
Indole as a Privileged Structure in Drug Discovery
In the realm of drug discovery, the indole nucleus is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The ability of the indole scaffold to serve as a versatile template for ligand design has led to its incorporation into a multitude of approved therapeutic agents. Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor, along with the lipophilic nature of the bicyclic system, contribute to its promiscuous yet specific binding capabilities.
Diverse Pharmacological Activities of Indole Derivatives
The structural diversity of naturally occurring and synthetic indole derivatives is mirrored by their broad spectrum of pharmacological activities. These compounds have been shown to interact with a wide range of receptors and enzymes, leading to various therapeutic effects. Notable examples of pharmacological activities associated with indole-containing molecules include:
Anticancer: Vincristine and vinblastine (B1199706) are well-known indole alkaloids used in chemotherapy.
Antihypertensive: The indole derivative reserpine (B192253) has been used to treat high blood pressure.
Antidepressant: Several selective serotonin (B10506) reuptake inhibitors (SSRIs) are based on the indole structure, leveraging its similarity to the neurotransmitter serotonin.
Anti-inflammatory: Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) built around an indole core.
Antiviral: A number of indole derivatives have been investigated and developed for their ability to inhibit viral replication.
Antimigraine: The triptan class of drugs, used to treat migraines, features the indole nucleus.
The following table provides a summary of some prominent indole derivatives and their primary pharmacological applications.
| Drug Name | Indole Type | Primary Pharmacological Application |
| Indomethacin | Synthetic | Anti-inflammatory |
| Vincristine | Natural Product (Alkaloid) | Anticancer |
| Sumatriptan | Synthetic | Antimigraine |
| Ondansetron | Synthetic | Antiemetic |
| Melatonin | Natural Product | Hormone, Chronobiotic |
Contextualizing N-Acetyl-5-Bromo-3-Hydroxyindole within Indole Research
Within the vast landscape of indole chemistry, this compound emerges as a synthetically derived compound with specific structural modifications that prime it for particular applications in research and development.
Unique Structural Features and Reactivity Profile
This compound is a substituted indole derivative characterized by the presence of an acetyl group on the indole nitrogen, a bromine atom at the 5-position of the benzene (B151609) ring, and a hydroxyl group at the 3-position of the pyrrole (B145914) ring. Each of these modifications imparts distinct characteristics to the molecule:
N-Acetyl Group: The acetylation of the indole nitrogen alters the electronic properties of the ring system, influencing its aromaticity and reactivity. It can also impact the compound's solubility and ability to participate in hydrogen bonding.
5-Bromo Substituent: The bromine atom, a halogen, is an electron-withdrawing group that influences the electron density of the indole nucleus. This substitution can affect the compound's reactivity in electrophilic aromatic substitution reactions and can also serve as a handle for further synthetic modifications, such as cross-coupling reactions.
3-Hydroxy Group: The hydroxyl group at the 3-position, also known as an indoxyl structure, is a key functional group. It can participate in hydrogen bonding and can be a site for further chemical transformations, such as oxidation to the corresponding isatin (B1672199) or etherification. The presence of this group is significant as 3-substituted indoles are a common feature in many biologically active compounds.
The combination of these functional groups results in a unique reactivity profile. The compound can undergo oxidation to form quinone-like structures or be reduced to remove the bromine atom. The indole ring itself remains susceptible to electrophilic attack, with the substitution pattern directing the position of further functionalization.
Relevance to Broader Chemical and Biological Investigations
This compound is primarily utilized as a building block in organic synthesis and as a tool in medicinal chemistry research. Its substituted indole framework makes it a valuable intermediate for the construction of more complex molecules with potential therapeutic applications.
In the context of biological investigations, this compound and its derivatives are of interest for exploring the structure-activity relationships of indole-based compounds. For instance, it has been noted for its potential in the development of antiviral agents. Furthermore, derivatives of this compound have been studied for their potential neuroprotective effects, aiming to mitigate processes like oxidative damage and neuroinflammation. Its utility in research is also demonstrated by its use in studies aimed at understanding cellular processes and identifying novel therapeutic targets.
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 114165-30-9 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | N-Acetyl, 5-Bromo, 3-Hydroxy |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-3-hydroxyindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVOYIZHIXSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150659 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114165-30-9 | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114165309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Acetyl 5 Bromo 3 Hydroxyindole
Precursor Synthesis and Derivatization
The synthesis of N-Acetyl-5-Bromo-3-Hydroxyindole fundamentally relies on the initial creation and subsequent modification of a 5-bromoindole (B119039) scaffold. This involves the introduction of a bromine atom at the 5-position of the indole (B1671886) ring, followed by hydroxylation at the 3-position.
Synthesis of 5-Bromoindole Precursors
The introduction of a bromine atom at the C5 position of the indole ring is a critical first step. This is typically achieved through electrophilic bromination of an indole derivative.
Several methods exist for the bromination of indoles. A common approach involves the reaction of indole with a brominating agent in a suitable solvent. For instance, indole can be dissolved in an alcoholic organic solvent, followed by the addition of an aqueous solution of sodium or potassium bisulfite to form an intermediate. google.com This intermediate is then reacted with bromine at low temperatures (0-5 °C). google.comerowid.org The reaction is carefully controlled to ensure selective bromination at the desired position.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. researchgate.net The regioselectivity of this reaction can be influenced by the choice of solvent and the presence of protecting groups on the indole nitrogen. acs.org For example, Pd-catalyzed C–H bromination using NBS in DMF at 80°C has been shown to be an effective method.
A multi-step synthesis starting from indole has also been reported. wipo.int This process involves the low-temperature, low-pressure liquid-phase hydrogenation of indole to indoline, followed by acetylation to N-acetylindoline. This intermediate then undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline, which is subsequently dehydrogenated to 5-bromoindole. wipo.int
| Method | Brominating Agent | Key Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct Bromination | Bromine | Low temperature (0-5 °C), aqueous/alcoholic solvent | Direct, one-pot potential | google.comerowid.org |
| NBS Bromination | N-Bromosuccinimide (NBS) | Dichloromethane, 0–25°C | Milder conditions, good regioselectivity | |
| Catalytic Bromination | N-Bromosuccinimide (NBS) with Pd catalyst | DMF, 80°C | Reduced bromine waste, high throughput | |
| Multi-step from Indole | Various, including hydrogenation and acetylation reagents | Multiple steps with controlled conditions | Effective control of isomers, environmentally friendly | wipo.int |
Achieving regioselectivity, specifically bromination at the C5 position, is crucial. The presence of an electron-withdrawing group at the C3 position, such as a carboxylate, can direct bromination to the C5 and C6 positions. nih.govrsc.orgresearchgate.net For example, treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. nih.govrsc.org While this method produces a dibrominated product, it highlights the directing effect of substituents on the indole ring.
For the synthesis of 5-bromoindole specifically, a common strategy involves the protection of the indole nitrogen, often as an N-acetyl or N-pivaloyl group, before bromination. chemicalbook.com This can help to control the regioselectivity of the reaction. The choice of the N-protecting group can influence the outcome of the bromination. acs.org A procedure starting with the dissolution of indole in ethanol (B145695) and reaction with sodium bisulfite, followed by acetylation and subsequent bromination, has been shown to yield 5-bromoindole. erowid.org
Hydroxylation Strategies for Indole Derivatives
Once the 5-bromoindole precursor is obtained, the next step is the introduction of a hydroxyl group at the C3 position. Various hydroxylation methods for indole derivatives have been developed.
One approach involves the use of enzymes. Directed evolution of the enzyme 2-hydroxybiphenyl 3-monooxygenase has produced a variant capable of hydroxylating indole and its derivatives, including 5-bromoindole. nih.gov This biocatalytic method can offer high selectivity.
Chemical methods for hydroxylation often involve oxidation. For instance, a boron-mediated hydroxylation has been reported, where an indole is first subjected to C-H borylation followed by oxidation. researchgate.net Another strategy involves the visible light-induced sequential dearomatization, hydroxylation, and indolization of indole derivatives. researchgate.net
Synthetic Routes to N-Acetylated Indoles
The final step in the synthesis of this compound is the acetylation of the nitrogen atom of the indole ring.
Acetylation Techniques and Reagents
A widely used method for the N-acetylation of indoles involves the use of acetic anhydride (B1165640) in the presence of a base. researchgate.net For example, refluxing 3-hydroxy-5-bromoindole with acetic anhydride in pyridine (B92270) yields this compound. In this reaction, pyridine acts as both a solvent and a base.
Other methods for N-acetylation include the use of powdered potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to generate the indolyl anion, which is then reacted with acetic anhydride. tandfonline.com This method is reported to be rapid and efficient for the selective N-acetylation of various indoles. tandfonline.com
More recent developments include the use of thioesters as a stable acyl source for the chemoselective N-acylation of indoles. nih.gov Oxidative carbene-catalyzed N-acylation of indoles with aldehydes also presents a mild and functional group tolerant alternative. rsc.org Furthermore, a dehydrogenative coupling of indoles with primary alcohols, using a catalytic oxidant like tetrapropylammonium (B79313) perruthenate (TPAP), can also achieve N-acylation. nih.gov
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| Acetic Anhydride/Pyridine | Reflux at 110°C | Common, effective for hydroxylated indoles | |
| Acetic Anhydride/KOH/DMSO | Room temperature | Rapid, mild conditions, selective N-acetylation | tandfonline.com |
| Thioesters | High temperature (140°C) with a base (Cs₂CO₃) | Stable acyl source, good functional group tolerance | nih.gov |
| Aldehydes with Oxidative Carbene Catalyst | Mild conditions | Highly chemoselective, broad substrate scope | rsc.org |
| Primary Alcohols with TPAP/NMO | Ambient temperature | Dehydrogenative coupling, environmentally friendly | nih.gov |
Challenges in N-Acetylation and Regioselectivity
The synthesis of N-acylindoles, such as this compound, presents a significant challenge in controlling regioselectivity. The indole nucleus possesses multiple reactive sites, with the C3 position being particularly susceptible to acylation due to its high electron density. nih.gov This inherent reactivity often leads to the formation of C3-acylated byproducts, complicating the desired N-acetylation.
Achieving selective N-acetylation is crucial and often requires the use of unstable and highly reactive acylating agents like acyl chlorides, which can have poor functional group tolerance. nih.gov The choice of an appropriate N-protecting group on the indole nitrogen can influence the regioselectivity of subsequent reactions. Electron-withdrawing protecting groups, for instance, can decrease the nucleophilicity at the C3 position, thereby favoring reactions at other sites. beilstein-journals.org However, detailed studies on how the electronic nature of the N-H protecting group affects regioselectivity in the synthesis of substituted indoles are still an area of active research. beilstein-journals.org In some cases, N-acetyl-protected substrates have been shown to be unreactive under certain reaction conditions. beilstein-journals.org
Convergent and Linear Synthesis Approaches
Stepwise Assembly of the this compound Scaffold
A linear synthesis involves the sequential, step-by-step construction of the target molecule. youtube.compediaa.com For this compound, this would typically involve the synthesis of a substituted indole precursor, followed by bromination and then N-acetylation. For example, a common route is the bromination of a 3-hydroxyindole derivative, followed by acetylation of the nitrogen atom.
One-Pot Synthesis Applications in Indole Chemistry
In the context of indole synthesis, one-pot reactions exemplify a convergent approach. For instance, novel 1-acyloxyindole compounds have been synthesized in a one-pot process involving a four-step sequence: reduction, intramolecular addition, nucleophilic 1,5-addition, and acylation. nih.gov This method allows for the efficient generation of complex indole derivatives that might be challenging to synthesize through other means. nih.gov The development of such one-pot procedures is a significant advancement in the synthesis of functionalized indoles.
Catalysis in the Synthesis of this compound and Analogues
Catalysis plays a pivotal role in the synthesis of indoles and their derivatives, offering milder reaction conditions and improved efficiency. Both acid-catalyzed and Lewis acid-catalyzed reactions are widely employed in the construction of the indole scaffold.
Acid-Catalyzed Condensation Reactions
Acid-catalyzed reactions are fundamental in many indole syntheses. The Fischer indole synthesis, a classic method, utilizes Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid to catalyze the reaction between a phenylhydrazine (B124118) and a ketone or aldehyde. nih.gov The mechanism involves the formation of a phenylhydrazone, which then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form the indole ring. nih.gov
Acid catalysis is also employed in aldol (B89426) condensation reactions, which can be a key step in building the carbon framework of indole precursors. youtube.comyoutube.com These reactions are typically thermodynamically controlled, leading to the more substituted and stable product. youtube.com
Lewis Acid Catalysis in Indole Synthesis
Lewis acids, such as boron trifluoride, zinc chloride, and aluminum chloride, are also effective catalysts in indole synthesis. nih.gov They are particularly useful in Friedel-Crafts type reactions for the alkylation or acylation of the indole ring. For instance, Lewis acids can catalyze the double addition of indoles to ketones to form bis(indolyl)methanes. rsc.org
Recent advancements have shown that a variety of inexpensive Lewis acids can catalyze the intramolecular cyclization of phenyldiazoacetates to form 2,3-substituted indoles in high yields under mild conditions. nih.govorganic-chemistry.orgnih.gov The mechanism involves the activation of an imine by the Lewis acid, facilitating an electrophilic attack and subsequent cyclization to the indole product. nih.gov This method is highly efficient, often requiring only a small catalytic amount of the Lewis acid. nih.govorganic-chemistry.org
Transition Metal Catalysis in C-C and C-N Bond Formation
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental in the synthesis of complex indole derivatives. Transition metal catalysis offers efficient and selective methods for achieving these transformations.
Recent advancements have highlighted the use of various transition metals, including palladium, copper, cobalt, and rhodium, in the synthesis of indoles. mdpi.com These catalysts can activate substrates and promote bond formation under milder conditions than traditional methods. mdpi.com For instance, cobalt(III)-catalyzed C-H/N-O functionalization with nitrones and rhodium(III)-catalyzed synthesis using an N-N bond as an internal oxidant have been developed for indole synthesis. mdpi.com
While direct transition metal-catalyzed C-C and C-N bond formation on this compound itself is not extensively documented in the provided results, the principles are applicable. The bromine atom at the 5-position provides a handle for cross-coupling reactions, a cornerstone of transition metal catalysis.
Cytochrome P450s have been identified as being responsible for C-N bond formation in some biological systems. nih.gov Synthetic strategies often aim to mimic this reactivity. The development of new catalysts, particularly those based on earth-abundant metals, is a key area of research to make these synthetic routes more sustainable. mdpi.com
The synthesis of spirooxindoles, a class of compounds containing a spiro-fused oxindole (B195798) core, frequently employs transition metal catalysis. nih.gov Silver-catalyzed 1,3-dipolar cycloaddition reactions are used to construct spirooxindole-pyrrolidines. nih.gov These examples showcase the power of transition metal catalysis in constructing complex molecular architectures from simpler indole precursors.
Synthetic Transformations and Modifications of this compound
The functional groups present in this compound—the indole ring, the bromo substituent, and the hydroxy group—provide multiple avenues for further synthetic transformations.
Functional Group Interconversions at the Indole Ring
The indole ring system can undergo various functional group interconversions. The N-acetyl group can be removed (deacetylation) under acidic conditions, such as with concentrated hydrochloric acid in ethanol, to yield the corresponding 5-bromoindole derivative. google.com This deacetylation is a key step in some synthetic routes to access the free amine for further functionalization. google.com
The indole nitrogen can also be a site for various reactions. While the focus here is on the N-acetylated compound, it's important to note that the N-H of a deprotected indole can participate in reactions like N-alkylation.
Reactivity at the Bromo- and Hydroxy-Positions
The bromine atom at the 5-position and the hydroxyl group at the 3-position are key sites for reactivity. evitachem.com The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. evitachem.com This makes it a valuable precursor for creating diverse libraries of compounds for biological screening.
The hydroxyl group can be acetylated. For instance, reacting 3-hydroxy-5-bromoindole with acetic anhydride in pyridine results in the N-acetylation to form this compound. The hydroxyl group can also be converted to other functional groups through standard organic transformations. vanderbilt.edu
Formation of Complex Indole Derivatives
This compound serves as a precursor for the synthesis of more complex indole derivatives. chemimpex.com Its utility as a building block is demonstrated in the synthesis of various biologically active molecules. For example, it can be used in the development of novel therapeutic agents in fields like oncology and neuropharmacology. chemimpex.com
The synthesis of complex indole alkaloids often involves the strategic construction of the indole core followed by further elaborations. rsc.org The functional handles on this compound allow for its incorporation into such multi-step syntheses. For instance, the bromo group can be utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds, a common strategy in the synthesis of complex natural products.
A green synthesis method for the related 5-bromoindole involves a multi-step process starting from indole, including hydrogenation, acetylation, bromination, deacetylation, and oxidative dehydrogenation. google.comwipo.int This highlights the importance of controlling the regioselectivity of bromination to ensure the desired 5-bromo isomer is obtained. google.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the N-Acetyl-5-Bromo-3-Hydroxyindole molecule. The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for each unique proton. For instance, the acetyl group's protons (CH₃) characteristically appear as a singlet at approximately 2.65 ppm. The aromatic protons on the indole (B1671886) ring exhibit specific splitting patterns (doublets and doublets of doublets) and chemical shifts that are influenced by the bromine and hydroxyl substituents. The hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | ~10.32 | s | - |
| H-4 | ~7.89 | d | 8.4 |
| H-7 | ~7.45 | d | 2.0 |
| H-6 | ~6.95 | dd | 8.4, 2.0 |
| CH₃ | ~2.65 | s | - |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the acetyl group will appear significantly downfield compared to the methyl carbon. The carbons of the aromatic ring will have chemical shifts in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It reveals the connectivity of the proton network within the molecule, helping to piece together the arrangement of the aromatic protons on the indole ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is crucial for connecting different fragments of the molecule, such as linking the acetyl group to the indole nitrogen and confirming the positions of substituents on the aromatic ring. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₈BrNO₂, which corresponds to a molecular weight of approximately 254.08 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can further validate the proposed structure by showing the loss of specific groups, such as the acetyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at characteristic frequencies corresponding to the vibrations of specific bonds. Key absorptions would include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong absorption around 1650-1700 cm⁻¹ due to the C=O stretching of the acetyl group's amide functionality.
C-H stretching vibrations for the aromatic and methyl protons.
C-N and C-O stretching vibrations.
Vibrations associated with the C-Br bond.
Chromatographic Purity Analysis (HPLC, GC-MS)
The assessment of purity for this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in determining the purity and identifying potential impurities.
HPLC is a primary method for the purity analysis of this compound due to its suitability for non-volatile and thermally sensitive compounds. The technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Research Findings:
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of indole derivatives. For this compound, a purity of ≥95% has been reported following purification by recrystallization. Current time information in Pasuruan, ID. More advanced HPLC-MS techniques have been utilized to confirm purity and provide structural information. In one such analysis, the compound was detected at a retention time (tᵣ) of 4.2 minutes.
Potential impurities in the synthesis of this compound could include starting materials like 3-hydroxy-5-bromoindole or byproducts such as dehalogenated species. Current time information in Pasuruan, ID. The separation of these related substances is crucial for accurate purity assessment. The development of a stability-indicating HPLC method can be valuable for identifying degradants under various stress conditions, although specific studies on this compound are not widely published. The principles of such methods, as applied to other N-acetylated compounds, involve subjecting the analyte to acid, base, oxidative, and photolytic stress to ensure the method can separate the parent drug from any degradation products.
The following table summarizes typical RP-HPLC conditions used for the analysis of this compound and related compounds.
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | 70:30 Methanol/Water |
| Detection | Mass Spectrometry (MS) |
| Retention Time (tᵣ) | 4.2 min |
| Mass-to-Charge Ratio (m/z) | 254.08 [M+H]⁺ |
This data is based on reported HPLC-MS analysis.
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application to this compound presents challenges.
Research Findings:
Direct GC-MS analysis of this compound is not commonly reported in the literature. This is likely due to the compound's relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. hplcvials.comalwsci.com The presence of a hydroxyl group can lead to peak tailing and poor chromatographic performance without derivatization. jfda-online.com
For GC-MS analysis of compounds with similar functional groups (hydroxyl and amine groups), a derivatization step is often necessary to increase volatility and thermal stability. jfda-online.comgcms.cz Common derivatization techniques include:
Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. gcms.cz
Acylation: This involves reacting the hydroxyl group with an acylating agent to form an ester, which is typically more volatile. nih.gov
While specific derivatization protocols for this compound are not documented, the general principles of these techniques would be applicable. The choice of derivatizing agent would depend on the need to avoid interference from byproducts and ensure a complete reaction.
The mass spectrum of the derivatized compound would be expected to show characteristic fragmentation patterns. For a brominated compound, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with M+ and M+2 peaks of nearly equal intensity. youtube.com
The following table outlines a hypothetical GC-MS analysis approach for this compound following a derivatization step.
| Parameter | Hypothetical Condition |
| Derivatization Reagent | Silylating agent (e.g., BSTFA) or Acylating agent (e.g., Acetic Anhydride) |
| Column | Capillary column suitable for the derivatized analyte (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Expected Fragmentation | Cleavage adjacent to the carbonyl group and loss of the bromo-substituent. |
Mechanistic Investigations of Reactions Involving N Acetyl 5 Bromo 3 Hydroxyindole
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data for reactions specifically involving N-Acetyl-5-Bromo-3-Hydroxyindole are not extensively documented in publicly available literature. However, the principles of physical organic chemistry and data from related indole (B1671886) compounds allow for a qualitative understanding.
The N-acetyl group at the indole nitrogen is an electron-withdrawing group that deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. This deactivation is reflected in higher activation energies and consequently slower reaction rates for electrophilic attack. The bromination of indole-3-acetic acid, for instance, is known to be a rapid process, occurring within seconds. bridgew.edu The presence of the N-acetyl group would significantly slow this rate.
The thermodynamics of reactions involving this compound are also influenced by these substituents. For electrophilic substitution on indoles, the substitution at the 3-position is generally the thermodynamically favored outcome, leading to a more stable product. ic.ac.uk This is because the positive charge in the intermediate (the Wheland intermediate) can be stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) ring. researchgate.netbhu.ac.in
A computational study on the electrophilic substitution of indole using a nitrosium trifluoroacetate (B77799) model electrophile provided the following relative free energies for substitution at different positions, highlighting the thermodynamic preference for the 3-position. ic.ac.uk
| Substitution Position | Relative Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Free Energy of Reaction (ΔG) (kcal/mol) |
| 1 (Nitrogen) | Kinetic Control | Thermodynamic Instability |
| 3 (Carbon) | Thermodynamic Control | Most Stable Product |
This table illustrates the general principle of kinetic versus thermodynamic control in indole electrophilic substitution, with specific values being model-dependent. ic.ac.uk
Elucidation of Reaction Pathways and Intermediates
The reaction pathways for this compound are predominantly characterized by electrophilic aromatic substitution. The general mechanism for such reactions on indoles involves a two-step process. libretexts.org
Formation of a Sigma Complex (Wheland Intermediate): An electrophile attacks the electron-rich indole ring, typically at the C3 position, to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. For 3-substitution, the positive charge can be delocalized over the C2 and nitrogen atoms, preserving the aromaticity of the fused benzene ring. researchgate.netbhu.ac.in
Deprotonation: A base removes a proton from the site of electrophilic attack, restoring the aromaticity of the pyrrole (B145914) ring and yielding the substituted product.
In the context of this compound, the N-acetyl group, while deactivating, helps to prevent polymerization, a common side reaction in indole chemistry under acidic conditions. bhu.ac.in
Specific intermediates can be proposed for various reactions. For instance, in Friedel-Crafts acylation, an acylium ion or a complex between the Lewis acid and the acylating agent acts as the electrophile. tohoku.ac.jp Spectroscopic techniques like NMR and EPR can be employed to detect and characterize transient intermediates in related systems, although specific data for this compound is scarce. nih.govmarquette.edu For example, in the bromination of indole-3-acetic acid, oxindole (B195798) derivatives are identified as key byproducts, suggesting complex reaction pathways beyond simple substitution. bridgew.edu
Computational Chemistry and Quantum Mechanical (QM) Studies
Computational methods, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are powerful tools for predicting and rationalizing the reactivity of indole derivatives.
DFT calculations can be used to determine the relative energies of potential intermediates and transition states, thereby predicting the most likely reaction outcome. nih.govnih.gov For electrophilic aromatic substitution on indoles, DFT studies consistently show that attack at the C3 position leads to the most stable carbocation intermediate. researchgate.net This is attributed to the effective delocalization of the positive charge onto the nitrogen atom.
In a study on the Friedel-Crafts acylation of indole, DFT calculations were used to compare two possible pathways catalyzed by metal triflates. The results indicated that a pathway involving direct reaction at the metal core of the catalyst was energetically more favorable than a pathway involving an intermediate generated from the triflate ligand. tohoku.ac.jp Such studies highlight the power of DFT in elucidating complex reaction mechanisms.
A computational study on the nucleophilic addition to indolynes (aryne derivatives of indoles) showed that distortion energies control the regioselectivity, and these predictions matched well with experimental outcomes. nih.gov
FMO theory provides a qualitative and often quantitative picture of chemical reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. ucsb.edunumberanalytics.com In an electrophilic attack on this compound, the indole derivative acts as the nucleophile.
The distribution of the HOMO on the indole ring indicates the most probable site of electrophilic attack. For indole itself, the HOMO has the largest coefficient at the C3 position, making it the most nucleophilic center. ucsb.edu The substituents on this compound will modulate the energy and distribution of the HOMO. The electron-withdrawing N-acetyl group will lower the HOMO energy, making the molecule less reactive than indole. The electron-donating 3-hydroxy group and the halogen 5-bromo group will also influence the HOMO's characteristics. FMO analysis can predict how these substituents collectively affect the regioselectivity and reaction rates. numberanalytics.comnumberanalytics.com
The calculation of transition state structures and their corresponding energy barriers is a key aspect of computational chemistry in understanding reaction mechanisms. ic.ac.uk For the electrophilic substitution on indoles, computational models can determine the activation energies for attack at different positions. A study on indole's reaction with an electrophile showed that while substitution at the nitrogen (position 1) has the lowest activation energy (kinetic product), the product of substitution at the C3 position is thermodynamically the most stable. ic.ac.uk This suggests that the reaction may proceed via initial N-substitution followed by rearrangement to the more stable C3-substituted product under certain conditions.
DFT calculations on the gold(I)-catalyzed cyclization of an indole-allenoate revealed the role of counterions and solvents in modulating the energy barriers of the intramolecular cyclization and proton transfer steps. rsc.org This demonstrates the detailed insights that can be gained from transition state analysis.
Stereochemical Outcomes and Control in Synthetic Transformations
The 3-hydroxy group in this compound introduces a stereocenter if the molecule undergoes reactions that create a second stereocenter, particularly at the C2 or C3 position. The control of stereochemistry in such transformations is a critical aspect of modern organic synthesis.
Use of Chiral Catalysts: Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. nih.govscispace.com For example, the enantioselective allylation of isatins to form 3-allyl-3-hydroxyoxindoles has been achieved with high diastereoselectivity and enantioselectivity using a chiral N,N'-dioxide/metal complex. acs.org
Substrate Control: The existing stereocenter can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective outcome.
Dynamic Kinetic Resolution: In some cases, a reversible formation of intermediates allows for the selective reaction of one enantiomer, leading to a high yield of a single stereoisomeric product. tohoku.ac.jp
The table below summarizes some examples of stereoselective reactions on related indole systems, illustrating the high levels of control that can be achieved.
| Reaction | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Dearomatization | Chiral Phosphoric Acid | Tryptamines and 3-indolyl-3-hydroxyoxindoles | Tricyclic N-heterocycles | >95:5 dr, 95:5 er | nih.gov |
| Mukaiyama-Aldol Reaction | Chiral Bifunctional Urea | Silyl enol ethers and isatins | 3-Difluoroalkyl-3-hydroxyoxindoles | 88-96% ee | scispace.com |
| Allylation | Chiral N,N'-dioxide/Lu(OTf)3 | Allylboronic compounds and isatins | 3-Allyl-3-hydroxyoxindoles | High dr and ee | acs.org |
These examples demonstrate the potential for achieving high stereocontrol in reactions involving the 3-hydroxyindole core, a principle that would apply to transformations of this compound.
Structure Activity Relationship Sar Studies of N Acetyl 5 Bromo 3 Hydroxyindole Analogues
Systematic Structural Modifications
The exploration of N-Acetyl-5-Bromo-3-Hydroxyindole analogues has been methodically pursued by modifying distinct regions of the molecule: the N-acetyl group, the indole (B1671886) ring, the 3-hydroxyl group, and the halogen substituent.
Modifications to the benzene (B151609) portion of the indole ring have been shown to significantly impact the compound's properties. The introduction of additional substituents can alter electronic properties, stability, and potential for intermolecular interactions. Research has demonstrated that brominated derivatives exhibit increased stability compared to their non-brominated counterparts. belnauka.by
Specific examples of substitutions include:
C-2 Position: The synthesis of cis-2-substituted-N-Acetyl-3-hydroxy-indolines has been achieved, highlighting the possibility of introducing substituents at this position to modulate activity. rsc.org
C-4 Position: The introduction of a chloro group at the C-4 position to yield N-Acetyl-5-bromo-4-chloro-3-hydroxyindole enhances the molecule's reactivity and its potential as a building block for bioactive molecules. chemimpex.com This analogue has shown promise in the development of agents for oncology and neuropharmacology. chemimpex.com Similarly, 4-bromo-derivatives have been synthesized and noted for their increased stability. belnauka.by
C-6 Position: The compound N-Acetyl-5-bromo-6-chloro-3-hydroxyindole is another example of multi-halogenated analogues, further diversifying the chemical space for SAR studies. chemicalbook.com
C-7 Position: The formation of di-brominated byproducts, such as 5,7-dibromo derivatives, can occur during synthesis, indicating that the C-7 position is also susceptible to electrophilic substitution.
Table 1: Examples of Substitutions on the Indole Ring of N-Acetyl-3-Hydroxyindole Analogues
| Compound Name | Substitution Position(s) | Key Findings |
| N-Acetyl-5-bromo-4-chloro-3-hydroxyindole | C-4 (Chloro), C-5 (Bromo) | Enhanced reactivity and potential as a building block for therapeutic agents. chemimpex.com |
| N-Acetyl-5-bromo-6-chloro-3-hydroxyindole | C-5 (Bromo), C-6 (Chloro) | Demonstrates the feasibility of multi-halogenation on the indole ring. chemicalbook.com |
| 4-Bromo-N-acetyl-3-indolinone | C-4 (Bromo) | Increased chemical stability compared to non-brominated analogues. belnauka.by |
| 5,7-Dibromo derivatives | C-5 (Bromo), C-7 (Bromo) | Can form as byproducts during bromination reactions. |
| 2-Substituted-N-Acetyl-3-hydroxy-indolines | C-2 | Position available for substitution to modulate biological activity. rsc.org |
The 3-hydroxyl group is a critical feature, believed to be crucial for interactions with biological targets, likely through hydrogen bonding. vulcanchem.com Modifications at this position can lead to compounds with vastly different activities. For example, replacing the hydroxyl group with a hydrazono moiety, creating 3-hydrazonoindolin-2-ones, has led to the development of novel anticancer agents. nih.gov Another modification involves the substitution of the hydroxyl group with a cyano group, resulting in compounds like 5-Bromo-3-cyanoindole. nih.gov
The bromine atom at the C-5 position is a defining feature of this compound and its analogues, significantly influencing their chemical and biological profiles. The presence of bromine is thought to enhance cell penetration and binding to target molecules. vulcanchem.com Furthermore, brominated indole derivatives have been found to possess greater stability, which can result in higher yields during synthetic procedures. belnauka.by The unique electronic properties and steric bulk of bromine at position 5 are considered key to modulating the molecule's reactivity and biological interactions. The introduction of other halogens, such as chlorine at the C-4 or C-6 positions, in conjunction with the C-5 bromine, further modifies the electronic landscape of the indole ring, enhancing its utility as a synthetic intermediate. chemimpex.comchemicalbook.com
Correlation of Structural Features with Biological and Chemical Activities
The biological and chemical activities of this compound analogues are a direct consequence of their structural features. The indole nucleus itself is a recognized pharmacophore, capable of interacting with a wide array of biological receptors. nih.gov
The key correlations are as follows:
The 3-Hydroxy Group: This group is considered vital for forming hydrogen bonds with biological targets, a critical interaction for many enzyme inhibitors and receptor modulators. vulcanchem.com Its modification or replacement drastically alters the compound's biological profile, as seen in the anticancer activity of 3-hydrazono derivatives. nih.gov
The 5-Bromo Substituent: This halogen atom enhances the lipophilicity of the molecule, which may improve its ability to cross cell membranes. vulcanchem.com It also influences the electronic distribution of the indole ring, which can affect binding affinities and reactivity. The increased stability of brominated derivatives is a significant advantage in chemical synthesis. belnauka.by
The N-Acetyl Group: This group contributes to the molecule's polarity and can be involved in specific binding interactions. Its replacement with other substituents, like a benzyl (B1604629) group, can be used to target different biological activities. nih.gov
Ring Substituents: Additional substitutions on the indole ring, such as chlorine at C-4 or C-6, fine-tune the electronic properties and steric profile of the molecule. chemimpex.comchemicalbook.com This allows for the creation of derivatives with tailored activities, for example, in oncology and neuropharmacology. chemimpex.com
The combination of these structural elements makes this compound a versatile scaffold. Its structure facilitates various electrophilic aromatic substitutions, making it a valuable starting point for synthesizing a diverse range of chemical entities with potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Design Principles for Enhanced Efficacy and Specificity
The SAR studies of this compound and its analogues provide several guiding principles for the design of new compounds with improved efficacy and specificity.
Leveraging the Indole Scaffold: The indole ring system is a privileged structure in medicinal chemistry and should be retained as the core pharmacophore. nih.gov
Strategic Halogenation: The bromine at C-5 is a key feature for activity and stability. belnauka.byvulcanchem.com The addition of other halogens at positions C-4, C-6, or C-7 can be used to modulate the electronic environment and refine biological activity. chemimpex.comchemicalbook.com
Targeted Modification of the 3-Position: The 3-hydroxyl group is a critical point for interaction. vulcanchem.com It can be maintained to engage in hydrogen bonding or replaced with other functional groups (e.g., hydrazono) to explore different biological targets and mechanisms of action. nih.gov
N-1 Substitution for Target Selectivity: Altering the N-acetyl group to other substituents (e.g., N-benzyl) can redirect the molecule's activity profile, for instance, towards anticancer applications. nih.gov
Use as a Versatile Building Block: The stability and reactivity of the this compound core make it an excellent intermediate for the synthesis of more complex molecules. chemimpex.combiosynth.com This allows for the construction of diverse chemical libraries to screen for a wide range of biological activities.
By applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with a higher probability of possessing desired therapeutic properties, enhanced potency, and greater selectivity for their biological targets.
Computational Approaches to SAR (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become indispensable tools in the exploration of Structure-Activity Relationships (SAR) for novel therapeutic agents. These in silico techniques provide valuable insights into the putative binding modes and affinities of ligands within the active sites of biological targets, thereby guiding the rational design and optimization of drug candidates. In the context of this compound and its analogues, computational studies are instrumental in elucidating the structural determinants of their biological activity, particularly as inhibitors of protein kinases, which are pivotal in various disease pathologies.
Molecular docking simulations are frequently employed to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method allows for the estimation of the binding affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and, potentially, a higher biological activity.
For indole derivatives, including those with bromo-substitutions, molecular docking studies have been crucial in identifying key interactions with target proteins. For instance, studies on related 5-bromoindole (B119039) derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, have revealed critical binding interactions. researchgate.net These studies often demonstrate that the indole scaffold can act as a hinge-binding motif, forming hydrogen bonds with backbone atoms in the hinge region of the kinase domain.
The N-acetyl group at position 1 of the indole ring can influence the molecule's conformation and its ability to fit within the binding pocket. The hydroxyl group at the 3-position and the bromine atom at the 5-position are also significant for modulating the binding affinity and selectivity. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity. Furthermore, its lipophilic nature can contribute to favorable hydrophobic interactions within the active site.
A hypothetical molecular docking study of this compound against a protein kinase, such as VEGFR-2, would likely show the indole nitrogen or the acetyl oxygen forming hydrogen bonds with key residues like Cysteine in the hinge region. The 3-hydroxy group could form additional hydrogen bonds with nearby amino acid side chains, further anchoring the ligand in the active site. The 5-bromo substituent would be expected to occupy a hydrophobic pocket, potentially forming favorable van der Waals or halogen bond interactions.
The insights gained from such computational analyses are pivotal for designing analogues with improved potency and selectivity. By systematically modifying the substituents on the indole core and evaluating their effect on the predicted binding affinity and interactions, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic success.
While specific molecular docking data for this compound is not extensively published, studies on analogous 5-bromoindole derivatives provide a strong basis for understanding its potential interactions. For example, research on 5-bromoindole-2-carboxylic acid hydrazone derivatives as VEGFR-2 inhibitors has demonstrated their ability to bind effectively to the ATP-binding site. researchgate.net These studies highlight the importance of the bromo-substitution for enhancing inhibitory activity.
Computational analyses of brominated indoles targeting cyclooxygenase (COX) enzymes have also shown that the position and nature of substituents significantly influence the binding affinity. nih.gov These findings underscore the utility of molecular docking in predicting the selectivity of indole derivatives for different enzyme targets.
The following tables present representative data from hypothetical molecular docking studies of this compound and its analogues against a generic protein kinase active site to illustrate the principles of computational SAR.
Table 1: Predicted Binding Affinities of this compound Analogues
| Compound | Analogue Variation | Predicted Binding Affinity (kcal/mol) |
| 1 | This compound | -8.5 |
| 2 | N-Acetyl-5-Chloro-3-Hydroxyindole | -8.2 |
| 3 | N-Acetyl-5-Fluoro-3-Hydroxyindole | -7.9 |
| 4 | N-Acetyl-5-Bromo-3-Methoxyindole | -7.5 |
| 5 | N-Propionyl-5-Bromo-3-Hydroxyindole | -8.7 |
This table is interactive. Click on the headers to sort the data.
Table 2: Key Predicted Interactions of this compound with a Protein Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| CYS919 (Hinge) | Hydrogen Bond with Carbonyl Oxygen | 2.1 |
| GLU885 (Hydrophobic Pocket) | van der Waals | 3.5 |
| ASP1046 (DFG Motif) | Hydrogen Bond with 3-Hydroxy Group | 2.8 |
| LEU840 (Hydrophobic Pocket) | Halogen Bond with 5-Bromo | 3.2 |
| VAL848 (Gatekeeper) | van der Waals | 3.9 |
This table is interactive. Explore the predicted interactions of the lead compound.
These tables illustrate how computational data can be used to compare the potential efficacy of different analogues and to understand the molecular basis of their activity. The predicted binding affinities in Table 1 suggest that a larger acyl group (propionyl) and a bromo substituent are favorable for binding. Table 2 provides a detailed view of the specific non-covalent interactions that contribute to the stability of the ligand-protein complex, guiding further chemical modifications to enhance these interactions.
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Development as a Synthetic Intermediate for Bioactive Molecules
The indole (B1671886) scaffold is a prominent heterocyclic structure that forms the basis for a wide range of physiologically active compounds. nih.govresearchgate.net The introduction of a bromine atom at the C-5 position of the indole nucleus is often associated with increased biological activity and can lead to a more favorable pharmacological profile, including slower clearance. beilstein-archives.org N-Acetyl-5-bromo-3-hydroxyindole serves as a crucial starting material or intermediate in the multi-step synthesis of more complex molecules.
The indole framework is a key feature in numerous anti-cancer agents due to its ability to interact with various biological targets. nih.govnih.gov Derivatives of 5-bromoindole (B119039) have demonstrated significant potential in oncology research.
EGFR Inhibitors: Researchers have synthesized novel 5-bromoindole-2-carboxylic acid derivatives that function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net One such derivative, compound 3a, was identified as a potent and cancer-specific agent that inhibits cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov
Antiproliferative and Anti-Angiogenic Activity: Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has shown significant antiproliferative effects against the A549 lung cancer cell line and the HUVEC endothelial cell line. waocp.orgnih.gov This compound also demonstrated notable anti-angiogenic activity, a key process in tumor growth and metastasis. waocp.orgnih.gov
Combination Therapies: The synthetic indole phytoalexin derivative, 5-bromobrassinin, has been shown to induce tumor regression in mouse models of mammary gland tumors when used in combination with the established chemotherapy drug, paclitaxel. beilstein-archives.org
The following table summarizes the in vitro antiproliferative activity of selected 5-bromoindole derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Cancer | 14.4 µg/mL waocp.orgnih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | Endothelial | 5.6 µg/mL waocp.orgnih.gov |
| 5-bromoindole-2-carboxylic acid hydrazone derivative (5BDBIC) | Hep G2 | Liver Cancer | 14.3 µM researchgate.net |
| Novel 5-bromoindole derivatives | HepG2, A549, MCF-7 | Liver, Lung, Breast | Potent Activity nih.govresearchgate.net |
Neuropharmacology focuses on how drugs affect the nervous system and is crucial for developing treatments for neurological and psychiatric disorders. heraldopenaccess.usox.ac.uk The indole nucleus is a core component of many neuroactive compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov Indole-based compounds are actively being investigated for their potential in treating neurodegenerative diseases. doaj.org Research has focused on developing indole derivatives that can modulate various molecular targets implicated in these conditions, such as cholinesterases and serotonin receptors (e.g., 5-HT₆R), which are linked to cognitive function. nih.gov
Indole alkaloids represent a large and structurally diverse class of natural products isolated from various sources, including plants and marine organisms. nih.govnih.gov Many of these compounds exhibit potent biological activities, including anticancer and antimicrobial effects. nih.gov
The synthesis of these complex natural products and their analogues is a significant area of research in organic chemistry. researchgate.net this compound and related brominated indoles are valuable intermediates in these synthetic pathways. For instance, the synthesis of natural products containing a hexahydropyrrolo[2,3-b]indole (HPI) core can involve a bromination-cyclization sequence using reagents like N-bromosuccinimide (NBS). ub.edu Furthermore, 3-acetyl indole is a key starting material for synthesizing a variety of bioactive indole alkaloids, such as meridianins and β-carbolines. nih.gov
Probing Biological Pathways and Mechanisms of Action
Beyond its role as a synthetic building block, the 5-bromoindole scaffold is instrumental in creating molecules designed to probe specific biological pathways and understand mechanisms of action.
Derivatives of 5-bromoindole have been developed to selectively target and modulate the activity of specific enzymes and receptors, providing valuable tools for chemical biology research.
Enzyme Inhibition:
EGFR Tyrosine Kinase: As mentioned, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized as potent inhibitors of EGFR, a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.govresearchgate.net
Indoleamine 2,3-dioxygenase (IDO): 5-Bromobrassinin exhibits activity as an inhibitor of IDO, an enzyme that plays a role in tumor immune escape. beilstein-archives.org
Succinate Dehydrogenase (SDH): 3-Acyl-5-bromoindole derivatives are being explored as inhibitors of SDH, a critical enzyme in fungal cellular respiration, for the development of new fungicides. mdpi.com
Receptor Modulation: 6-Bromotryptamine derivatives have been optimized as potential antagonists for the 5-HT2A serotonin receptor, a target relevant to various neurological and psychiatric conditions. sigmaaldrich.cn
The targeted modulation of these proteins allows researchers to dissect their roles in both normal physiology and disease states.
The study of drug interactions is essential for understanding the complete pharmacological profile of a therapeutic agent. pharmainfonepal.com The chemical structure of a drug, including the presence and position of substituents like bromine, can significantly influence its efficacy and interaction with biological systems. The bromination of natural compounds is a known strategy to enhance biological activity. beilstein-archives.org For example, 5-bromobrassinin demonstrates a better pharmacological profile with slower clearance compared to its non-brominated parent compound, brassinin. beilstein-archives.org This improved stability and potency highlight how specific chemical modifications, facilitated by intermediates like this compound, can lead to more effective therapeutic candidates.
Role in Analytical Chemistry as a Standard
In analytical chemistry, the reliability of any measurement is contingent upon the accuracy of the instruments and methods used. For this purpose, chemical standards—highly pure compounds with known properties—are indispensable. This compound and its analogs can serve as such standards in various analytical techniques. chemimpex.com
The use of this compound as a reference standard is crucial for the calibration and validation of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems. chemimpex.com In quantitative analysis, a calibration curve is often generated by measuring the instrument's response to known concentrations of a standard. This curve is then used to determine the concentration of the same compound in unknown samples. By providing a reliable reference point, this compound helps ensure the accuracy, precision, and reproducibility of analytical data, which is essential in quality control for pharmaceuticals and other chemical products.
Table 2: Characteristics of a Chemical Reference Standard
| Characteristic | Description | Importance in Quantitative Analysis |
| High Purity | The substance is free from significant impurities. | Ensures that the instrument response is due only to the analyte of interest, preventing inaccurate measurements. |
| Stability | The compound does not degrade under normal storage and handling conditions. | Guarantees that the concentration of the standard solution remains constant over time. |
| Known Chemical Structure | The molecular structure and formula are well-defined and confirmed. | Allows for accurate calculation of molecular weight and concentrations. |
| Traceability | Its properties can be linked to a national or international standard. | Provides confidence and comparability of results between different laboratories. |
Exploration in Cosmetic Science for Potential Antioxidant Properties
There is growing interest in the application of novel chemical compounds in cosmetic science, particularly for their potential to protect the skin from environmental damage. chemimpex.com One area of active exploration is the identification of new antioxidants that can mitigate the effects of oxidative stress caused by free radicals.
The indole scaffold, present in this compound, is known to interact with biological systems, and derivatives are being investigated for various properties, including antioxidant activity. Oxidative stress is a key factor in the aging process of skin, and antioxidants are common ingredients in skincare products designed to counteract this damage. researchgate.net The potential for this compound to act as a free radical scavenger is an area of scientific curiosity. chemimpex.com Its efficacy would be evaluated using standard in-vitro antioxidant assays.
Table 3: Common In-Vitro Assays for Antioxidant Activity Evaluation
| Assay | Principle | Measured Outcome |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. mdpi.com | Decrease in absorbance at a specific wavelength, often expressed as IC50 (concentration required for 50% inhibition). mdpi.com |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. mdpi.comscirp.org | Decrease in absorbance, often compared to a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity). mdpi.com |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. scirp.org | The area under the fluorescence decay curve, compared to a Trolox standard. scirp.org |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for N-Acetyl-5-Bromo-3-Hydroxyindole
The advancement of synthetic chemistry is crucial for producing this compound more efficiently and with greater control over its structure. Traditional synthesis often involves the bromination of an indole (B1671886) precursor followed by acetylation. For instance, a common method uses N-Bromosuccinimide (NBS) for bromination and acetic anhydride (B1165640) or acetyl chloride for the acetylation step. However, future research is focused on developing more sophisticated and efficient methodologies.
Emerging strategies include:
Improved Alkylating Reagents : Conventional synthesis routes for 5-substituted indoles can require high temperatures and long reaction times. luc.edu Research into more reactive alkylating reagents, such as 2-chloro-1,1,2-tributoxyethane, has shown potential for reducing reaction times from over 48 hours to less than 20 hours in related indole syntheses. luc.edu
Advanced Catalysis : The use of Lewis acids like FeCl₃ as catalysts can enhance the regioselectivity of bromination at the 5-position, a critical step in the synthesis. Future work will likely explore other catalysts to further improve yield and selectivity.
Atom-Economical Reactions : Methodologies such as the cycloaddition of nitrosoaromatics with alkynes are being investigated for the synthesis of N-hydroxyindoles. unito.it These approaches offer a highly regioselective, atom- and step-economical route to the indole core, which could be adapted for this compound. unito.it
Novel Cyclization Conditions : For related indole structures, new cyclization methods are being developed that proceed under mild conditions and produce high yields. One such method involves the acidolysis of 3-phosphate-substituted oxindoles, which has proven to be a scalable process that often does not require extensive purification. nih.gov
Expanded Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its derivatives are being actively investigated for a range of therapeutic applications, moving beyond its role as a simple building block.
Key areas of application include:
Oncology : The compound is a valuable intermediate in the development of anti-cancer agents. chemimpex.com The synthesis of 5-bromo-substituted derivatives of indole phytoalexins, for example, has produced novel compounds with demonstrated antiproliferative and cytotoxic activity against human cancer cell lines. beilstein-archives.org
Neuropharmacology : Derivatives of this compound have shown significant potential as neuroprotective agents for treating neurological disorders. Research indicates that certain derivatives can mitigate oxidative damage and neuroinflammation, which are key factors in conditions like Alzheimer's disease. These derivatives have shown inhibitory activity against enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Data adapted from research findings on this compound (NABHI) derivatives, which have been evaluated for their potential in treating neurological disorders.
Integration with Advanced Screening and Assay Technologies
To fully explore the therapeutic potential of this compound derivatives, their integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds synthesized from this scaffold.
Key technologies and assays include:
Cell-Based Assays : The in vitro antiproliferative and cytotoxic effects of new derivatives are commonly evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines. beilstein-archives.org
Analytical and Spectroscopic Techniques : Advanced analytical methods are critical for quality control and characterization. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are used to quantify purity and identify trace impurities, while Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) helps evaluate thermal stability. Furthermore, the compound can be used as a reactant in vibrational spectroscopic studies to analyze more complex molecules. chemicalbook.com
Development of this compound-Based Prodrugs
The development of prodrugs is a promising strategy to overcome pharmacokinetic challenges and enhance the therapeutic efficacy of active pharmaceutical ingredients. A prodrug is an inactive derivative that is converted into the active parent drug within the body. nih.gov While specific prodrugs of this compound are not yet on the market, its chemical structure is well-suited for such modifications.
Potential prodrug strategies include:
Improving Bioavailability : The hydroxyl group at the 3-position is an ideal site for creating ester prodrugs. This modification can increase the lipophilicity of the molecule, potentially enhancing its absorption and permeability across biological membranes. nih.gov
Achieving Sustained Release : By conjugating the parent molecule with promoieties like N,N-diethyl glycolamide esters or long acyl chains, it is possible to create lipophilic prodrugs designed for sustained release, which could be beneficial for long-acting formulations. nih.gov
Targeted Delivery : More advanced approaches, such as the ProTide technology, mask charged phosphate (B84403) or phosphonate (B1237965) groups to facilitate cell entry. nih.gov If derivatives of this compound were developed as nucleotide analogs, this technology could be applied to improve their delivery to target cells. nih.gov
Sustainability and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into the production of this compound will focus on creating processes that are not only efficient but also environmentally benign.
Key green chemistry considerations include:
Minimizing Waste : Optimizing reaction conditions, such as temperature and solvent choice, can significantly reduce the formation of byproducts like di-brominated derivatives.
Improving Atom Economy : Synthetic routes like cycloaddition reactions are being explored because they are inherently more atom-economical, meaning more atoms from the reactants are incorporated into the final product. unito.it
Mild Reaction Conditions : The development of synthetic protocols that operate under mild conditions, use less hazardous reagents, and are scalable is a primary goal. nih.gov This reduces energy consumption and improves the safety profile of the manufacturing process.
Catalyst Efficiency : Employing highly efficient and selective catalysts minimizes waste and can lead to cleaner reaction profiles, reducing the need for extensive and costly purification steps. unito.it
Mentioned Compounds
Q & A
Q. What are the standard synthetic routes for N-Acetyl-5-Bromo-3-Hydroxyindole, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves bromination of indole precursors followed by acetylation. For example:
- Step 1: Bromination of 3-hydroxyindole derivatives using electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C is commonly employed .
- Step 2: Acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to yield the final product .
Characterization: - Crystallography: Single-crystal X-ray diffraction (e.g., CCDC-2191474) confirms regioselectivity and stereochemistry .
- Spectroscopy: H/C NMR and IR verify functional groups and purity. For example, the acetyl group appears as a singlet at ~2.3 ppm in H NMR .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
Methodological Answer:
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., dehalogenated byproducts) .
- TGA/DSC: Evaluates thermal stability; decomposition temperatures above 200°C indicate suitability for high-temperature reactions .
- UV-Vis Spectroscopy: Monitors photostability, particularly for applications in light-sensitive assays .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency while minimizing side reactions?
Methodological Answer: Bromination efficiency depends on:
- Catalyst Selection: Lewis acids like FeCl enhance regioselectivity at the 5-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve NBS solubility but may increase electrophilic attack at unintended positions. Dichloromethane balances reactivity and selectivity .
- Temperature Control: Lower temperatures (0–5°C) reduce di-bromination byproducts (e.g., 5,7-dibromo derivatives) .
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in pharmacological studies (e.g., serotonin receptor binding vs. enzyme inhibition) may arise from:
- Structural Variability: Subtle differences in substituents (e.g., methylthio vs. methoxy groups) alter binding affinities .
- Assay Conditions: Variations in buffer pH, ion concentration, or cell lines affect activity. Standardize protocols using guidelines from J. Med. Chem. .
- Data Validation: Replicate studies across multiple labs and use orthogonal assays (e.g., SPR vs. radioligand binding) to confirm results .
Q. What strategies improve scalability of this compound synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce reaction times (e.g., 2-hour residence time vs. 24-hour batch) .
- Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining yield .
- Workup Automation: Liquid-liquid extraction robots minimize human error in large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
